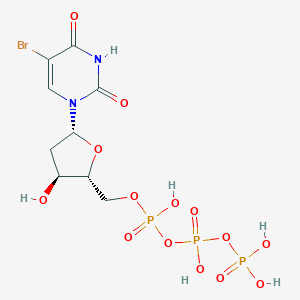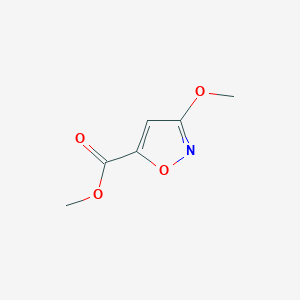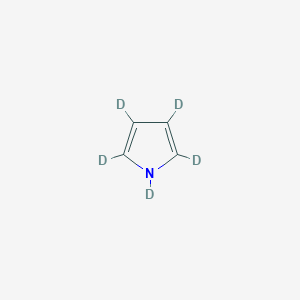
1-(1H-Benzotriazol-5-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Benzotriazol-5-yl)-3-phenylurea, commonly known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU is a heterocyclic compound that contains a benzotriazole ring and a urea group, which makes it a versatile molecule for different applications.
Scientific Research Applications
BPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPU has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BPU has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metals.
Mechanism Of Action
The mechanism of action of BPU is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. BPU has been shown to inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and cell division. BPU has also been shown to inhibit the activity of HIV-1 integrase, which is an enzyme involved in the replication of the HIV virus.
Biochemical And Physiological Effects
BPU has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPU can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. BPU has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of BPU is its versatility in different applications. BPU can be easily modified to improve its properties for specific applications. However, one of the limitations of BPU is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are many future directions for the study of BPU. One potential direction is the development of BPU-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the development of BPU-based materials for various applications, including sensors, catalysts, and electronic devices. Additionally, further studies are needed to understand the mechanism of action of BPU and its potential toxicity in vivo.
Conclusion
In conclusion, 1-(1H-Benzotriazol-5-yl)-3-phenylurea is a versatile compound that has potential applications in various fields. The synthesis method of BPU is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. BPU has significant biochemical and physiological effects, and there are many future directions for its study.
Synthesis Methods
The synthesis of BPU involves the reaction between 5-aminobenzotriazole and phenyl isocyanate in the presence of a catalyst. The reaction yields BPU as a white crystalline solid with a melting point of 246-248°C. The synthesis method of BPU is relatively simple and can be easily scaled up for large-scale production.
properties
CAS RN |
18811-70-6 |
|---|---|
Product Name |
1-(1H-Benzotriazol-5-yl)-3-phenylurea |
Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-(2H-benzotriazol-5-yl)-3-phenylurea |
InChI |
InChI=1S/C13H11N5O/c19-13(14-9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-18-16-11/h1-8H,(H2,14,15,19)(H,16,17,18) |
InChI Key |
POZVYOVYIZCFLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
Other CAS RN |
18811-70-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















